Dimethyl sulfite
Overview
Description
Dimethyl sulfite is a sulfite ester with the chemical formula (CH₃O)₂SO. It is a clear liquid with a density of 1.29 g/cm³ and a boiling point of 126°C. This compound is used as an additive in some polymers to prevent oxidation and is also a potentially useful high-energy battery electrolyte solvent .
Scientific Research Applications
Dimethyl sulfite has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: It is studied for its potential use in biological systems as an antioxidant.
Medicine: It is explored for its potential therapeutic effects due to its antioxidant properties.
Mechanism of Action
Target of Action
Dimethyl sulfite is a sulfite ester with the chemical formula (CH3O)2SO . It is used as an additive in some polymers to prevent oxidation . The primary targets of this compound are likely to be the molecules in these polymers that are susceptible to oxidation.
Mode of Action
It is known that the compound can be catalyzed by tertiary amine bases and likely proceeds via the chlorosulfinate .
Biochemical Pathways
It is known that this compound is a breakdown product of dimethylsulfoniopropionate (dmsp), and is also produced by the bacterial metabolism of methanethiol
Pharmacokinetics
It is known that this compound is a potentially useful high energy battery electrolyte solvent , suggesting that it may have unique properties related to its solubility and stability.
Result of Action
It is known that this compound is used as an additive in some polymers to prevent oxidation , suggesting that it may have antioxidant properties.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the production of this compound can be affected by the presence of methanol
Safety and Hazards
Future Directions
Preparation Methods
Dimethyl sulfite is prepared from a 1:2 ratio of thionyl chloride and methanol. The reaction can be catalyzed by tertiary amine bases and likely proceeds via the chlorosulfinate intermediate (MeOS(O)Cl). This intermediate exists only fleetingly in the presence of methanol and decomposes to methyl chloride and sulfur dioxide . The reaction is as follows: [ \text{SOCl}_2 + 2 \text{CH}_3\text{OH} \rightarrow (\text{CH}_3\text{O})_2\text{SO} + 2 \text{HCl} ]
Chemical Reactions Analysis
Dimethyl sulfite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to dimethyl sulfone.
Reduction: It can be reduced to dimethyl sulfide.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution. Major products formed from these reactions include dimethyl sulfone, dimethyl sulfide, and various substituted sulfites .
Comparison with Similar Compounds
Dimethyl sulfite can be compared with other similar compounds such as:
Diethyl sulfite: Another sulfite ester with similar properties but different molecular structure.
Dimethyl sulfoxide: A related compound with a sulfoxide group instead of a sulfite group, known for its solvent properties and biological applications.
Dimethyl sulfate: A sulfate ester with different reactivity and applications, primarily used as a methylating agent in organic synthesis.
Properties
IUPAC Name |
dimethyl sulfite | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O3S/c1-4-6(3)5-2/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUPRNVPXOHWIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060665 | |
Record name | Dimethyl sulfite | |
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Molecular Weight |
110.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [MSDSonline] | |
Record name | Dimethyl sulfite | |
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CAS No. |
616-42-2 | |
Record name | Dimethyl sulfite | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=616-42-2 | |
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Record name | Dimethyl sulfite | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616422 | |
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Record name | Dimethyl sulfite | |
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Record name | Sulfurous acid, dimethyl ester | |
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Record name | Dimethyl sulfite | |
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Record name | Dimethyl sulphite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.529 | |
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Record name | DIMETHYL SULFITE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of dimethyl sulfite?
A1: this compound has a molecular formula of (CH3)2SO3 and a molecular weight of 126.13 g/mol.
Q2: What spectroscopic techniques are helpful in characterizing this compound?
A2: this compound can be characterized using various spectroscopic techniques, including:
- Infrared (IR) Spectroscopy: [] This technique helps identify functional groups by analyzing vibrational modes, particularly the stretching of C=O and O–S–O bonds.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: [, , ] 1H, 13C, and 119Sn NMR provide valuable information about the structure and bonding environment of this compound and its derivatives.
- Mass Spectrometry (MS): [, ] This technique helps determine the molecular weight and fragmentation pattern of this compound, providing structural insights.
Q3: How does this compound perform as a nonaqueous battery solvent?
A3: this compound shows promise as a nonaqueous battery solvent due to its:
- Wide electrochemical window: [] It exhibits stability at cell potentials greater than 4 V vs. lithium.
- Good solvating properties: [, ] It can dissolve a variety of lithium salts, enabling ionic conductivity.
- Low viscosity: [] This property facilitates ion transport within the battery.
Q4: What are the limitations of this compound in battery applications?
A4: Despite its advantages, this compound also presents some challenges:
- Limited ionic conductivity: [] Compared to other solvents, this compound exhibits relatively low ionic conductivity, which can affect battery performance.
- Reactivity with lithium metal: [] While suitable for some electrode materials, this compound may react with lithium metal, impacting long-term stability.
Q5: What factors influence the stability of this compound in electrolytes?
A5: The stability of this compound in electrolytes is influenced by several factors, including:
- Temperature: [, ] Elevated temperatures can accelerate the decomposition of this compound, especially in the presence of certain lithium salts.
- Electrolyte composition: [, ] The presence of specific lithium salts and cosolvents can impact the stability of this compound. For instance, LiBOB in conjunction with DMS can enhance the formation of a stable SEI layer. []
- Presence of impurities: [] Water and other impurities can react with this compound, compromising its stability and performance in electrochemical systems.
Q6: Can this compound be used as a reagent in organic synthesis?
A6: Yes, this compound can act as a reagent in various organic reactions. For instance:
- Arbuzov Rearrangement: [] In the presence of organotin oxides, this compound undergoes the Arbuzov rearrangement, leading to the formation of methoxydiorganotin methanesulfonates.
- Methylsulfonylation Reactions: [, ] this compound can serve as a source of both SO2 and methyl groups in palladium-catalyzed methylsulfonylation of alkyl halides, offering a novel approach to synthesize methyl sulfone derivatives.
Q7: Have computational methods been used to study this compound?
A7: Yes, computational chemistry has been employed to investigate various aspects of this compound, including:
- Conformation Analysis: [] Theoretical calculations, like DFT and MP2, have been used to determine the most stable conformations of this compound in the gas phase and matrices.
- Solvent Effects: [] Computational studies can model the interactions of this compound with other electrolyte components, providing insights into its solvation properties and electrochemical behavior.
- Reaction Mechanisms: [] Theoretical calculations can elucidate reaction pathways and intermediates involved in reactions using this compound, such as its reduction mechanism in battery electrolytes.
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